Regioisomeric Identity: 3-Boc-amino-2-methylpyridine vs. 2-Boc-amino-3-methylpyridine – Hydrogen-Bond Donor/Acceptor Topology
The 3-amino-2-methylpyridine core is a validated ligand scaffold for the BAZ2B bromodomain, where the 3-amino group acts as a hydrogen-bond donor to the backbone carbonyl of Pro1888 while the pyridine nitrogen participates in a water-mediated hydrogen bond with Tyr1901 [1]. The regioisomer 2-(Boc-amino)-3-methylpyridine (CAS 138343-75-6), by contrast, positions the amino group ortho to the ring nitrogen, altering the hydrogen-bonding trajectory and making it a reported PARP-1 inhibitor rather than a bromodomain ligand . This divergence in biological target engagement establishes the 3-amino-2-methyl substitution pattern as non-interchangeable with the 2-amino-3-methyl pattern for bromodomain-focused programs.
| Evidence Dimension | Biological target engagement profile |
|---|---|
| Target Compound Data | 3-amino-2-methylpyridine scaffold: validated BAZ2B bromodomain ligand (6 co-crystal structures with ZA loop displacement observed) [1] |
| Comparator Or Baseline | 2-(Boc-amino)-3-methylpyridine: annotated as PARP-1 inhibitor; no bromodomain binding reported |
| Quantified Difference | Target class divergence: bromodomain (BAZ2B) vs. PARP enzyme family; distinct therapeutic indication space |
| Conditions | In crystallo validation (BAZ2B) vs. ligand annotation based on chemical proteomics |
Why This Matters
Procurement of the correct regioisomer is essential for bromodomain inhibitor programs; the 2-amino-3-methyl isomer cannot substitute for BAZ2B-targeting chemical probes.
- [1] Marchand, J.R.; Lolli, G.; Caflisch, A. Derivatives of 3-Amino-2-methylpyridine as BAZ2B Bromodomain Ligands: In Silico Discovery and in Crystallo Validation. J. Med. Chem. 2016, 59 (21), 9919–9927. View Source
